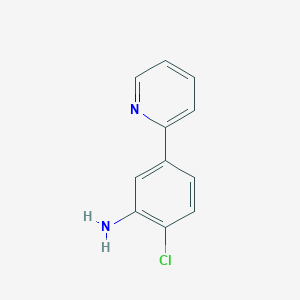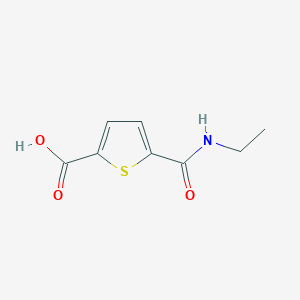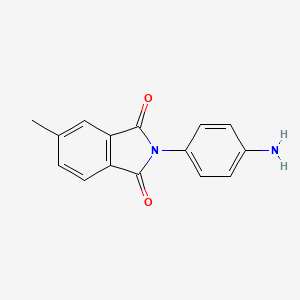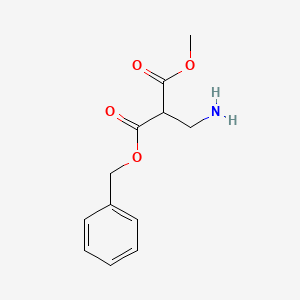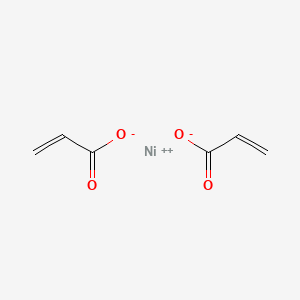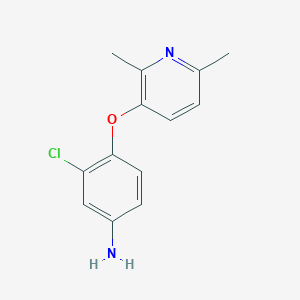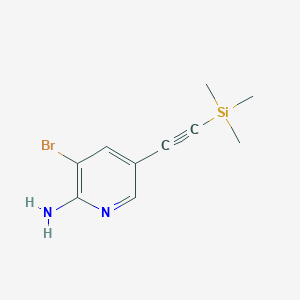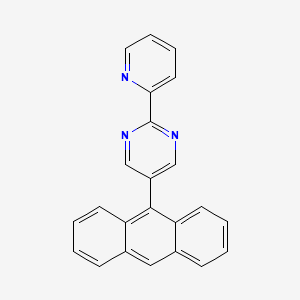
Nickel acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel acrylate is an organometallic compound that features a nickel ion coordinated with acrylate ligands
Preparation Methods
Synthetic Routes and Reaction Conditions: Nickel acrylate can be synthesized through a ligand exchange reaction between nickel alkoxide and acrylic acid . This method involves the reaction of nickel alkoxide with acrylic acid under controlled conditions to form this compound. The reaction typically requires a solvent such as tetrahydrofuran (THF) and is carried out at room temperature.
Industrial Production Methods: In industrial settings, this compound is produced using a similar ligand exchange reaction but on a larger scale. The process involves the use of nickel salts and acrylic acid in the presence of a suitable solvent. The reaction mixture is then purified through filtration and recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Nickel acrylate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form nickel oxide and other by-products.
Reduction: Reduction reactions can convert this compound to nickel metal and acrylate derivatives.
Substitution: this compound can participate in substitution reactions where the acrylate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Ligands such as phosphines and amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Nickel oxide and acrylate by-products.
Reduction: Nickel metal and acrylate derivatives.
Substitution: Nickel complexes with new ligands and free acrylate ligands.
Scientific Research Applications
Nickel acrylate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and composites.
Mechanism of Action
The mechanism of action of nickel acrylate involves its ability to coordinate with various ligands and participate in redox reactions. The nickel ion in this compound can undergo oxidation and reduction, facilitating electron transfer processes. This property makes this compound an effective catalyst in various chemical reactions. The molecular targets and pathways involved include the coordination of nickel with electron-rich ligands and the activation of substrates through redox processes .
Comparison with Similar Compounds
Nickel acrylate can be compared with other similar compounds, such as:
Nickel acetate: Similar in structure but with acetate ligands instead of acrylate ligands. This compound is more reactive due to the presence of the acrylate group.
Nickel chloride: Contains chloride ligands and is less reactive compared to this compound.
Nickel nitrate: Features nitrate ligands and is primarily used in different applications, such as in the production of nickel catalysts.
This compound stands out due to its unique reactivity and versatility in various chemical reactions and applications.
Properties
CAS No. |
60700-37-0 |
|---|---|
Molecular Formula |
C6H8NiO4 |
Molecular Weight |
202.82 g/mol |
IUPAC Name |
nickel;prop-2-enoic acid |
InChI |
InChI=1S/2C3H4O2.Ni/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5); |
InChI Key |
WEWXORCGRGFOEJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)O.C=CC(=O)O.[Ni] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-Aminophenyl)[2-(3-pyridinyl)ethyl]amine](/img/structure/B13873400.png)
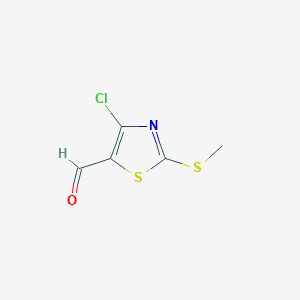

![2-[1-(2,4-Dichlorophenyl)-2-imidazol-1-ylethyl]sulfanyl-4,6-dimethylpyrimidine](/img/structure/B13873416.png)
